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Compound of Interest

Compound Name: N-Nitroso Fluoxetine

Cat. No.: B8145674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the U.S. Food and Drug

Administration's (FDA) regulatory framework concerning N-Nitroso Fluoxetine, a nitrosamine

drug substance-related impurity (NDSRI). This document outlines the current acceptable intake

limits, details the analytical methodologies for its detection and quantification, and presents a

logical workflow for risk assessment and mitigation as recommended by the FDA.

Introduction to Nitrosamine Impurities
Nitrosamine impurities are a class of compounds with the chemical structure R1N(-R2)-N=O.

Many are classified as probable or possible human carcinogens, prompting stringent regulatory

oversight.[1][2] Their presence in pharmaceuticals can arise from various sources, including

synthesis pathways of the active pharmaceutical ingredient (API), degradation of the drug

substance, or interactions with excipients during the manufacturing and storage of the drug

product.[3][4] The FDA, along with other global regulatory agencies, has established guidelines

to control the presence of these impurities in human drugs to ensure patient safety.[1]

FDA Regulatory Framework for Nitrosamine
Impurities
The FDA's approach to controlling nitrosamine impurities is articulated in several key guidance

documents, primarily the "Control of Nitrosamine Impurities in Human Drugs" and the
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"Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities

(NDSRIs)". These documents recommend a risk-based approach for manufacturers to identify,

assess, and mitigate the presence of nitrosamine impurities.

The core tenets of the FDA's guidance include:

Risk Assessment: Manufacturers are expected to conduct comprehensive risk assessments

to evaluate the potential for nitrosamine formation in their drug products. This includes a

thorough review of the API and drug product manufacturing processes.

Confirmatory Testing: If a risk of nitrosamine presence is identified, confirmatory testing using

sensitive and validated analytical methods is required.

Mitigation and Control: Should nitrosamine impurities be detected, manufacturers must

implement strategies to reduce their levels to or below the acceptable intake (AI) limit.

The FDA has set a deadline of August 1, 2025, for manufacturers to conclude confirmatory

testing for NDSRIs and submit any necessary changes to their drug applications.

Quantitative Limits for N-Nitroso Fluoxetine
The FDA establishes acceptable intake (AI) limits for nitrosamines, which represent a level of

exposure with a negligible cancer risk over a lifetime. For N-Nitroso Fluoxetine, the FDA has

provided specific guidance.

Table 1: FDA Acceptable Intake (AI) Limits for N-Nitroso Fluoxetine

Impurity Name CAS Number AI Limit Type
Recommended
AI Limit
(ng/day)

Basis for Limit

N-Nitroso

Fluoxetine
150494-06-7 Interim 142

Read-across

from a surrogate

Source: FDA, CDER Nitrosamine Impurity Acceptable Intake Limits.
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The interim AI limit is established to avoid potential drug shortages while manufacturers work to

fully implement control strategies. It is important to note that these limits are subject to change

as more data becomes available.

Experimental Protocols for N-Nitroso Fluoxetine
Detection and Quantification
The accurate detection and quantification of N-Nitroso Fluoxetine at trace levels require

highly sensitive and specific analytical methodologies. The FDA and other organizations have

published methods primarily based on liquid chromatography-mass spectrometry (LC-MS).

The most common techniques for nitrosamine analysis are Liquid Chromatography with

tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS).

These methods offer the necessary sensitivity and selectivity to detect and quantify

nitrosamines at the parts-per-billion (ppb) level.

A general sample preparation workflow for fluoxetine tablets is as follows:

Homogenize a representative sample of the drug product.

Accurately weigh approximately 50 mg of the homogenized sample into a centrifuge tube.

Add a suitable solvent, such as a mixture of acetonitrile and water, to extract the N-Nitroso
Fluoxetine.

Vortex the sample and sonicate for a specified period (e.g., 10 minutes) to ensure complete

extraction.

Centrifuge the sample to separate the solid excipients.

Filter the supernatant through a membrane filter (e.g., 0.22 µm) into an HPLC vial for

analysis.

The following is an example of a published LC-MS/MS method for the determination of N-
Nitroso Fluoxetine.

Table 2: Example LC-MS/MS Method Parameters
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Parameter Condition

Liquid Chromatography

Column C18, e.g., 4.6 mm x 150 mm, 3.5 µm

Mobile Phase A Aqueous buffer with formic acid

Mobile Phase B Acetonitrile with formic acid

Gradient
A time-based gradient from high aqueous to

high organic

Flow Rate 0.8 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometry

Ionization Mode Electrospray Ionization (ESI), Positive Mode

Ion Source Temperature 500°C

Detection Mode Multiple Reaction Monitoring (MRM)

Precursor Ion (m/z) Specific to N-Nitroso Fluoxetine

Product Ion (m/z) Specific to N-Nitroso Fluoxetine

Note: These parameters are illustrative and may require optimization based on the specific

instrumentation and laboratory conditions.

Diagrams and Workflows
The following diagram illustrates the logical steps manufacturers should follow for the risk

assessment, confirmatory testing, and mitigation of nitrosamine impurities in their drug

products, in accordance with FDA guidance.
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Phase 1: Risk Assessment

Phase 2: Confirmatory Testing

Phase 3: Mitigation and Control

Conduct Risk Assessment
(API and Drug Product Manufacturing)

Is there a risk of
nitrosamine formation?

No Risk Identified.
Document Findings.

No

Conduct Confirmatory Testing
(Use Validated Analytical Method)

Yes

Is nitrosamine detected
above reporting threshold?

Below Reporting Threshold.
Document Findings.

No

Is nitrosamine level
above Acceptable Intake (AI)?

Yes

Below AI.
Implement controls and establish specification.

No

Report findings
to FDA

Yes

Implement Corrective and
Preventive Actions (CAPA).
(e.g., process modification)

Click to download full resolution via product page

Caption: FDA Recommended Workflow for Nitrosamine Impurity Assessment.
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While the specific genotoxic pathway of N-Nitroso Fluoxetine is not extensively detailed in the

public domain, the general mechanism for many nitrosamines involves metabolic activation to

form reactive electrophilic species that can interact with DNA.

N-Nitroso Fluoxetine
(Pro-carcinogen)

Metabolic Activation
(e.g., CYP450 enzymes)

Reactive Electrophilic
Intermediate

Formation of
DNA Adducts

DNA Damage and
Mutation

Potential for
Carcinogenesis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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